N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine
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Overview
Description
N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a dimethylamino group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with a methyl and a propyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine can be achieved through multiple synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 3-methyl-1-propyl-1H-pyrazol-4-amine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-phenyl-1H-pyrazol-4-amine
- N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-butyl-1H-pyrazol-4-amine
- N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-ethyl-1H-pyrazol-4-amine
Uniqueness
N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility in organic solvents, while the pyrazole ring contributes to its stability and reactivity. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H24N4 |
---|---|
Molecular Weight |
272.39 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-3-methyl-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C16H24N4/c1-5-10-20-12-16(13(2)18-20)17-11-14-6-8-15(9-7-14)19(3)4/h6-9,12,17H,5,10-11H2,1-4H3 |
InChI Key |
RAAFIISVVCHVJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)NCC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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